molecular formula C6H13NO2S2 B064970 2-(Tert-butylsulfonyl)ethanethioamide CAS No. 175277-31-3

2-(Tert-butylsulfonyl)ethanethioamide

Cat. No. B064970
M. Wt: 195.3 g/mol
InChI Key: MNLXPMODUGFBAA-UHFFFAOYSA-N
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Description

“2-(Tert-butylsulfonyl)ethanethioamide” is a chemical compound with the molecular formula C6H13NO2S2 and a molecular weight of 195.3 g/mol .


Synthesis Analysis

While specific synthesis methods for “2-(Tert-butylsulfonyl)ethanethioamide” were not found, it’s worth noting that tert-butanesulfinamide, a related compound, has been used in the synthesis of N-heterocycles via sulfinimines .


Molecular Structure Analysis

The molecular structure of “2-(Tert-butylsulfonyl)ethanethioamide” is represented by the formula C6H13NO2S2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butylsulfonyl)ethanethioamide” include a molecular weight of 195.3 g/mol .

Scientific Research Applications

Synthesis of N-Heterocycles via Sulfinimines

  • Summary of the Application : Tert-butanesulfinamide is extensively used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades .
  • Methods of Application or Experimental Procedures : The methodology involves the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines . This process offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
  • Results or Outcomes : The use of tert-butanesulfinamide in this way allows for the creation of compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

Asymmetric Synthesis of Amines

  • Summary of the Application : Tert-butanesulfinamide is used in the asymmetric synthesis of amines . This method is important for many synthesis applications as numerous pharmaceutical agents, natural products, and synthetic materials contain chiral amine functionality .
  • Methods of Application or Experimental Procedures : The process involves the direct condensation of tert-butanesulfinamide with aldehydes and ketones, providing tert-butanesulfinyl imines in high yields . A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired amine products after cleavage of the sulfinyl group .
  • Results or Outcomes : This methodology allows for the synthesis of a wide range of highly enantioenriched amines, including α-branched and , -dibranched amines, - and α α α -amino acids, 1,2- and 1,3-amino alcohols and -trifluoromethyl amines .

As Chiral Ammonia Equivalents for the Synthesis of Amines

  • Summary of the Application : Tert-butanesulfinamide is used as chiral ammonia equivalents for the synthesis of amines . This method is important as many pharmaceutical agents, natural products, and synthetic materials contain chiral amine functionality .
  • Methods of Application or Experimental Procedures : The process involves the use of tert-butanesulfinamide as a chiral amine reagent . Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in high yields . A variety of transformations, such as additions of nucleophiles, may then be performed upon the sulfinyl imines with high diastereoselectivity and in high yields to provide the desired amine products after cleavage of the sulfinyl group .
  • Results or Outcomes : This methodology allows for the synthesis of a wide range of highly enantioenriched amines .

Safety And Hazards

The safety data sheet for “2-(Tert-butylsulfonyl)ethanethioamide” indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2) .

properties

IUPAC Name

2-tert-butylsulfonylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S2/c1-6(2,3)11(8,9)4-5(7)10/h4H2,1-3H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLXPMODUGFBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372563
Record name (2-Methylpropane-2-sulfonyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylsulfonyl)ethanethioamide

CAS RN

175277-31-3
Record name 2-[(1,1-Dimethylethyl)sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylpropane-2-sulfonyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Spinks, LS Torrie, S Thompson, JR Harrison… - …, 2012 - Wiley Online Library
Trypanothione synthetase (TryS) is essential for the survival of the protozoan parasite Trypanosoma brucei, which causes human African trypanosomiasis. It is one of only a handful of …

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